Product packaging for D-Glucopyranoside methyl 2,6-dioleate(Cat. No.:CAS No. 82933-91-3)

D-Glucopyranoside methyl 2,6-dioleate

Cat. No.: B213275
CAS No.: 82933-91-3
M. Wt: 723.1 g/mol
InChI Key: GCHVTEWZZDWDIA-LQZCHXNZSA-N
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Description

Overview of Methyl Glucoside Derivatives in Surfactant Chemistry

Methyl glucoside derivatives are a versatile class of compounds derived from corn, a renewable resource. lubrizol.com Their utility in surfactant chemistry stems from their amphiphilic nature, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) components. lubrizol.com The methyl glucoside portion of the molecule provides the hydrophilic character, while the fatty acid or fatty alcohol chains attached to it contribute to its hydrophobic properties. lubrizol.com

These derivatives can be broadly categorized into esters and polyethers. cir-safety.org Methyl glucose esters, such as methyl glucose dioleate, are known for their function as skin conditioning agents. cir-safety.org Methyl glucose polyethers act as conditioning agents for both skin and hair. cir-safety.org Some derivatives, which have both ester and polyether groups, can function as skin conditioning agents, surfactants, and viscosity-increasing agents. atamanchemicals.comcir-safety.org

A notable characteristic of methyl glucoside derivatives is their mildness, making them suitable for use in products designed for sensitive skin. lubrizol.com They are often used as thickeners and emulsifiers in a variety of personal care products. atamanchemicals.comlubrizol.com For instance, PEG-120 Methyl Glucose Dioleate is a well-known thickener for shampoos, body washes, and facial cleansers. atamanchemicals.comdebornchem.com

Historical Context of Renewable Resource-Based Surfactant Development

The development of surfactants from renewable resources has been driven by increasing environmental awareness and a desire to move away from petroleum-based products. atamanchemicals.comrsc.orgpageplace.de Historically, soaps derived from animal fats and plant oils were the primary surfactants. capes.gov.br The 20th century saw the rise of synthetic surfactants derived from petrochemicals, which offered a wide range of properties and were cost-effective to produce. pageplace.de

However, concerns over the environmental impact and non-renewability of petrochemicals have led to a renewed focus on oleochemicals, which are derived from natural fats and oils. nih.gov This has spurred research into creating "green" surfactants that are biodegradable, have low toxicity, and are produced from sustainable feedstocks. nih.govwiley.com

Carbohydrates, such as glucose, have emerged as a key renewable feedstock for the hydrophilic portion of surfactants. wiley.com Alkyl polyglycosides (APGs), derived from the reaction of glucose with fatty alcohols, are a prominent class of sugar-based surfactants that have gained significant commercial success due to their excellent biodegradability and mildness. acs.orgwikipedia.org The development of methyl glucoside derivatives is part of this broader trend towards creating high-performance, environmentally friendly surfactants from renewable raw materials. lubrizol.comrsc.org

Structural Classification within Polyether and Ester Systems

Surfactants are classified based on the nature of their hydrophilic head group. wikipedia.orgresearchgate.net Methyl glucoside dioleate falls under the category of nonionic surfactants, as it does not carry a net electrical charge in solution. atamanchemicals.comesteem-india.com Nonionic surfactants are known for their stability over a wide pH range and their compatibility with other types of surfactants. esteem-india.com

Within the nonionic class, surfactants can be further categorized based on their chemical structure, such as esters, ethers, and amides. researchgate.netesteem-india.com

Ester-type surfactants are formed by the reaction of a fatty acid with an alcohol. In the case of methyl glucose dioleate, the oleic acid provides the fatty acid component, and the methyl glucoside acts as the alcohol, resulting in a diester. researchgate.netnama-group.com

Polyether-type surfactants contain polyether chains, often derived from the polymerization of ethylene (B1197577) oxide or propylene (B89431) oxide, to create the hydrophilic portion of the molecule. wikipedia.orgesteem-india.com Many important surfactants include a polyether chain. wikipedia.org For example, PEG-120 Methyl Glucose Dioleate is a polyether derivative where polyethylene (B3416737) glycol (PEG) chains have been added to the methyl glucose dioleate structure. atamanchemicals.com This ethoxylation process increases the water solubility and modifies the surfactant properties of the molecule. atamanchemicals.com

Some methyl glucoside derivatives incorporate both ester and polyether functionalities. cir-safety.org These are synthesized sequentially, for instance, by first esterifying methyl glucoside with a fatty acid and then reacting it with an epoxide like ethylene oxide. cir-safety.org This combination allows for a fine-tuning of the surfactant's properties to suit specific applications. lubrizol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H78O8 B213275 D-Glucopyranoside methyl 2,6-dioleate CAS No. 82933-91-3

Properties

CAS No.

82933-91-3

Molecular Formula

C43H78O8

Molecular Weight

723.1 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-methoxy-5-[(Z)-octadec-9-enoyl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C43H78O8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(44)49-36-37-40(46)41(47)42(43(48-3)50-37)51-39(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37,40-43,46-47H,4-17,22-36H2,1-3H3/b20-18-,21-19-/t37-,40-,41+,42-,43+/m1/s1

InChI Key

GCHVTEWZZDWDIA-LQZCHXNZSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)OC(=O)CCCCCCC/C=C/CCCCCCCC)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)OC(=O)CCCCCCCC=CCCCCCCCC)O)O

Other CAS No.

82933-91-3

physical_description

Liquid

Synonyms

Methyl glucose dioleate, Glucate DO (TM)

Origin of Product

United States

Synthetic Pathways and Methodological Advancements

Conventional Synthetic Methodologies

The conventional routes to Methyl Glucoside Dioleate are characterized by a sequence of well-established industrial chemical reactions. These methodologies are designed to first build a hydrophilic polyoxyethylene chain onto the methyl glucoside molecule, followed by the attachment of lipophilic oleate (B1233923) chains. This sequence can, however, be reversed in what are known as tandem synthesis approaches.

Ethoxylation is the process of adding ethylene (B1197577) oxide to a substrate, in this case, the hydroxyl groups of methyl glucoside. This reaction increases the molecule's hydrophilicity and molecular weight. The degree of ethoxylation, or the average number of ethylene oxide units added, is a critical parameter that can be controlled to tailor the final properties of the compound. This process is typically conducted in high-pressure reactors where conditions such as temperature, pressure, and ethylene oxide concentration are carefully managed to achieve the desired outcome. atamanchemicals.com The ethoxylation can be catalyzed by either bases or acids.

Base-catalyzed ethoxylation is a widely used industrial method for producing ethoxylated compounds. Strong bases, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), serve as catalysts for this reaction. The process is initiated when the base deprotonates a hydroxyl group on the methyl glucoside, creating a highly reactive alkoxide. This nucleophilic alkoxide then attacks a molecule of ethylene oxide, leading to a ring-opening reaction and the formation of an ether linkage. This process continues sequentially, adding more ethylene oxide units and building the polyoxyethylene chain. Careful control over reaction conditions is essential to achieve a consistent degree of ethoxylation, which in turn dictates the performance characteristics of the final product.

An alternative pathway for the synthesis of ethoxylated methyl glucoside is through acid catalysis. atamanchemicals.com In this method, an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid, protonates the oxygen atom of the ethylene oxide ring. google.com This protonation makes the ring more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of the methyl glucoside. While this method is effective, it can be more prone to side reactions and the formation of by-products, such as glycols, which may arise from the reaction of ethylene oxide with any residual water.

Comparison of Ethoxylation Catalysis
ParameterBase-Catalyzed ProcessAcid-Catalyzed Process
CatalystStrong bases (e.g., KOH, NaOH) Acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) google.com
Initiation StepDeprotonation of methyl glucoside hydroxyl group to form an alkoxide Protonation of the ethylene oxide ring
Key Reactive SpeciesNucleophilic alkoxide Activated (protonated) ethylene oxide ring
Potential IssuesRequires careful control of reaction conditions to manage exothermicity Higher potential for side reactions and by-product formation (e.g., glycols)

Tandem synthesis offers an alternative sequence for constructing the Methyl Glucoside Dioleate molecule. In this approach, the order of reactions is reversed. First, methyl glucoside is ethoxylated to a specific degree, for instance, to create an intermediate like polyoxyethylene-100 methyl glucoside. This water-soluble intermediate is then subsequently reacted with a derivative of oleic acid, such as methyl oleate, in a transesterification reaction to form the final diester. This pathway may utilize specialized catalysts, like tetraisopropyl titanate, to facilitate the esterification of the ethoxylated sugar with the fatty acid ester.

The incorporation of ethylene oxide into the methyl glucoside structure proceeds via a ring-opening polymerization mechanism. The specific pathway is dictated by the type of catalyst used.

Base-Catalyzed Mechanism : In an alkaline medium, the reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism. The catalyst, a strong base, abstracts a proton from a hydroxyl group on the methyl glucoside, forming a potent nucleophile, the alkoxide ion. This alkoxide then attacks one of the carbon atoms of the ethylene oxide ring. The attack forces the three-membered ring to open, forming a new ether bond and a terminal alkoxide. This new alkoxide can then attack another ethylene oxide molecule, propagating the polyoxyethylene chain. ugr.es

Acid-Catalyzed Mechanism : Under acidic conditions, the catalyst first protonates the oxygen atom of the ethylene oxide ring, forming a highly reactive epoxonium ion. ugr.es A hydroxyl group from the methyl glucoside then acts as a nucleophile, attacking one of the carbon atoms of the strained, protonated ring. This leads to the ring opening and the formation of the ether linkage. This mechanism can proceed through either an SN1 or SN2 pathway. ugr.es

The final step in the synthesis is the attachment of two oleate groups to the ethoxylated methyl glucoside intermediate. This is an esterification reaction that renders the molecule more lipophilic. This can be achieved through two primary methods: direct esterification with oleic acid or transesterification with an oleic acid ester, most commonly methyl oleate. google.comgoogle.comspecialchem.com

The reaction involves attaching the oleic acid chains to the hydroxyl groups of the ethoxylated methyl glucoside. The formation of the dioleate ester is typically achieved through either an acid-catalyzed direct esterification or a base-catalyzed transesterification. google.com

Direct Esterification : In this process, the ethoxylated methyl glucoside is reacted directly with oleic acid. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or sulfuric acid, and is often performed without a solvent at elevated temperatures (e.g., 110°C to 150°C), sometimes under vacuum to remove the water formed during the reaction and drive the equilibrium towards the product. google.com

Transesterification : This method involves reacting the ethoxylated methyl glucoside with an ester of oleic acid, such as methyl oleate. google.com Transesterification is generally conducted in the presence of a base catalyst, like potassium hydroxide or sodium hydroxide. google.com The reaction temperature is typically in the range of 130°C to 200°C, and the process is preferably conducted under vacuum to remove the methanol (B129727) by-product, which shifts the reaction equilibrium toward the formation of the desired diester. google.com The molar ratio of the reactants is carefully controlled to achieve the desired degree of esterification, typically aiming for an average of two ester groups per mole of methyl glucoside. google.com

Esterification Process Parameters
ParameterDirect EsterificationTransesterification
Oleic Acid SourceOleic Acid google.comMethyl Oleate google.com
Catalyst TypeAcid (e.g., p-toluenesulfonic acid) google.comBase (e.g., KOH, NaOH) google.com
Typical Temperature Range110°C - 150°C google.com130°C - 200°C google.com
By-product RemovedWater google.comMethanol google.com
Reaction ConditionsSolvent-free, often under vacuum google.comPreferably under vacuum google.com

Esterification with Oleic Acid Derivatives

Acid-Catalyzed Nucleophilic Acyl Substitution

One synthetic route to produce esters of methyl glucoside involves direct esterification with fatty acids, such as oleic acid, using an acid catalyst. google.comgoogle.com This method is a form of nucleophilic acyl substitution. In this process, an acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or hydrochloric acid, protonates the oxygen atom of the fatty acid's carboxyl group. google.com This protonation makes the carboxyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups on the methyl glucoside molecule.

The reaction is typically performed without a solvent at elevated temperatures, generally between 80°C and 150°C, and can be conducted under vacuum pressure (50 to 150 mbar) to facilitate the removal of water, a by-product of the reaction, which drives the equilibrium towards the formation of the ester product. google.com However, acid-catalyzed methods can sometimes lead to a higher incidence of side reactions and the formation of unwanted by-products compared to other techniques.

Transesterification with Fatty Acid Methyl Esters

A more prevalent and efficient industrial pathway for manufacturing methyl glucoside dioleate is transesterification. cir-safety.org This process involves reacting methyl glucoside with a suitable fatty acid methyl ester, such as methyl oleate, typically under alkaline catalysis. atamanchemicals.comcir-safety.org The reaction releases methanol as a by-product. atamanchemicals.comcir-safety.org

This method is often preferred due to its favorable reaction conditions and high yields. The synthesis is a sequential process where the methyl glucoside is first esterified with two equivalents of the fatty acid methyl ester to form methyl glucoside dioleate. Under most conditions, the primary alcohol group at the C6 position of the methyl glucoside core is the most reactive and is the first site to be substituted. atamanchemicals.comcir-safety.org This intermediate, methyl glucoside dioleate, can then be further processed, for example, through ethoxylation, to create surfactants like PEG-120 Methyl Glucose Dioleate. atamanchemicals.com

Industrial-Scale Production Parameters and Optimization

The industrial-scale production of methyl glucoside dioleate and its derivatives, particularly the ethoxylated versions, requires precise control over various parameters to ensure consistent product quality, manage costs, and enhance purity.

Reactor Design and Reaction Condition Control

Large-scale production is often conducted in high-pressure reactors, which are essential for the subsequent ethoxylation step where the methyl glucoside dioleate intermediate reacts with ethylene oxide. atamanchemicals.com The control of reaction conditions is critical for achieving the desired product specifications.

Key parameters that are carefully managed include:

Temperature: Esterification reactions are conducted at temperatures ranging from 110°C to 150°C under normal pressure, or 80°C to 100°C under vacuum. google.com The ethoxylation phase also requires careful temperature management to control the reaction rate.

Pressure: While direct esterification can be performed under vacuum to remove water, the ethoxylation stage requires high-pressure conditions to handle the gaseous ethylene oxide safely and efficiently.

Ethylene Oxide Molar Ratio: The amount of ethylene oxide introduced into the reactor is a crucial variable. This ratio directly determines the average number of ethoxy units that will be added to the methyl glucoside dioleate molecule, which in turn dictates the final properties of the surfactant. google.comatamanchemicals.com For instance, PEG-120 Methyl Glucose Dioleate is synthesized by ethoxylating methyl glucoside with an average of 120 moles of ethylene oxide. google.comataman-chemicals.com

Table 1: Industrial Reaction Parameters
ParameterProcess StepTypical Range/ConditionSource
TemperatureEsterification80°C - 150°C google.com
PressureEsterification50 - 150 mbar (Vacuum) google.com
Reactor TypeEthoxylationHigh-pressure reactor atamanchemicals.com
CatalystEsterification (Acid)Sulfuric acid, p-toluenesulfonic acid google.com
CatalystTransesterificationAlkaline catalysts (e.g., KOH)

Control of Ethoxylation Level and Molecular Weight Distribution

Controlling the degree of ethoxylation is fundamental to tailoring the properties of the final product and ensuring batch-to-batch consistency. atamanchemicals.com The ethoxylation process involves the ring-opening reaction of ethylene oxide, which sequentially adds ethoxy units to the hydroxyl groups of the methyl glucoside dioleate, forming polyoxyethylene chains.

The average number of these units, and thus the molecular weight distribution, is controlled by optimizing the reaction conditions, primarily the concentration of ethylene oxide, temperature, and pressure. atamanchemicals.com A higher degree of ethoxylation results in a more hydrophilic molecule, suitable for use as an aqueous thickener, while a lower degree yields a more lipophilic product with different emulsification properties.

Strategies for By-product Minimization and Purity Enhancement

A significant challenge in the industrial synthesis, particularly during ethoxylation, is the minimization of by-products to ensure high product purity. atamanchemicals.com

Common strategies include:

Controlling Water Content: The presence of water can lead to the formation of unwanted glycols from the reaction of ethylene oxide with water. Therefore, maintaining anhydrous or near-anhydrous conditions is crucial.

Complete Reaction of Ethylene Oxide: Ensuring the complete reaction of ethylene oxide is critical for both product purity and operational safety. atamanchemicals.com

Catalyst Selection: The choice between acid and base catalysis for ethoxylation can influence the formation of side products. While effective, acid-catalyzed methods can sometimes lead to more side reactions compared to base-catalyzed approaches.

Purification Processes: After the reaction, purification steps such as filtration and washing are employed to remove impurities and any residual chemical reactants, ensuring a high-quality final product. tiiips.com

Green Chemistry and Sustainable Synthesis Approaches

The synthesis of methyl glucoside dioleate aligns with several principles of green chemistry, primarily through its use of renewable raw materials. The backbone of the molecule, methyl glucoside, is derived from glucose, which is sourced from plants like corn. atamanchemicals.comatamanchemicals.com This plant-based origin presents a sustainable alternative to purely petrochemical-derived ingredients. atamanchemicals.com

Further aspects of sustainability in its synthesis include:

Atom Economy: Transesterification is an atom-economical process where the main by-product, methanol, can be recovered and reused. atamanchemicals.comcir-safety.org

Solvent-Free Reactions: The esterification process can be carried out without the use of solvents, which reduces waste and environmental impact. google.com

Renewable Feedstocks: The use of oleic acid, a fatty acid found in various vegetable oils, further emphasizes the compound's basis in renewable resources. tiiips.com

The development of this compound arose from the desire to create effective and eco-friendly surfactants that can replace harsher, petroleum-based chemicals in various applications. atamanchemicals.com

Enzymatic Esterification and Transesterification

Enzymatic synthesis offers a powerful alternative to chemical methods for producing sugar esters like methyl glucoside dioleate. Lipases, in particular, are favored for their high catalytic efficiency, mild reaction requirements, and remarkable selectivity, which minimizes the formation of by-products. researchgate.netmdpi.com These enzymes can catalyze both esterification (reaction of a sugar with a free fatty acid) and transesterification (reaction of a sugar with a fatty acid ester). researchgate.net

The most widely utilized and effective biocatalyst for the synthesis of sugar esters is the immobilized lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym 435. rsc.orgnih.govrsc.org Novozym 435 consists of CALB immobilized on a macroporous acrylic resin, a formulation that enhances its stability and allows for its reuse across multiple reaction cycles. rsc.orgresearchgate.net Its high activity in non-aqueous or low-water systems makes it ideal for esterification reactions, where water removal is crucial to shift the reaction equilibrium towards product formation. nih.gov

Research has consistently demonstrated the superior performance of Novozym 435 in acylating various carbohydrates, including methyl glucoside, with fatty acids. rsc.orgresearchgate.net Studies involving the direct esterification of methyl glucoside with fatty acids have been successfully conducted using Novozym 435 in various media, including organic solvents and greener alternatives like ionic liquids. rsc.org

Another commonly employed immobilized lipase is Lipozyme TLIM, derived from Thermomyces lanuginosus. While also effective, studies comparing various lipases for the synthesis of alkyl glycoside esters have shown that immobilized Candida antarctica lipases generally provide higher incorporation of fatty acids compared to lipases from other sources like Mucor miehei. researchgate.netresearchgate.net

The table below summarizes typical findings on the efficacy of different lipases in sugar ester synthesis.

Lipase TypeSource OrganismCommon Commercial NameKey Characteristics in Sugar Ester Synthesis
Immobilized Lipase BCandida antarcticaNovozym 435High activity, excellent regioselectivity for primary hydroxyls, good stability in organic solvents, widely studied and highly effective. rsc.orgresearchgate.netresearchgate.net
Immobilized LipaseThermomyces lanuginosusLipozyme TLIMEffective catalyst for sugar ester synthesis, used in solvent-based systems. researchgate.net
Immobilized LipaseMucor miehei-Generally shows lower fatty acid incorporation compared to Candida antarctica lipase. researchgate.net

The choice of the carbohydrate substrate is a critical parameter in the synthesis of sugar esters. While glucose is a fundamental and readily available monosaccharide, its protected form, methyl glucoside, often proves to be a more efficient substrate in enzymatic esterification. mdpi.comresearchgate.net The primary reason for this is the improved solubility of methyl glucoside in the organic solvents typically used for these reactions, which overcomes mass transfer limitations. mdpi.com

A comparative study on the synthesis of alkyl glycoside fatty acid esters evaluated the efficiency of different carbohydrates in the transesterification reaction with methyl oleate, catalyzed by an immobilized Candida lipase. The results demonstrated that methyl glucoside yielded the highest incorporation of oleic acid (76.5 mol%) among the tested glycosides. researchgate.net This highlights the advantage of using a slightly modified, more organo-soluble sugar derivative to enhance reaction efficiency. Glucose itself has only one primary hydroxyl group, which can lead to highly regioselective synthesis, but its poor solubility in non-polar media remains a significant challenge. mdpi.com

One of the most significant advantages of using lipases for the synthesis of methyl glucoside dioleate is their high regioselectivity. mdpi.com Unlike chemical catalysts, which tend to react non-selectively with the multiple hydroxyl groups on the glucose ring, lipases can distinguish between these positions. The active site of lipases like CALB sterically favors the acylation of the primary hydroxyl group at the C-6 position of the glucopyranoside ring, as it is the most accessible. mdpi.commdpi.com The secondary hydroxyl groups at the C-2, C-3, and C-4 positions are sterically hindered, making them less likely to be esterified.

This inherent selectivity allows for the synthesis of specific isomers, such as methyl 6-O-oleoyl-D-glucopyranoside as a monoester, with high purity and without the need for complex protection and deprotection steps that are characteristic of chemical synthesis. mdpi.comgoogle.com The formation of a diester, methyl glucoside dioleate, would subsequently occur at another available hydroxyl group, but the initial acylation is predominantly directed to the C-6 position. This enzymatic control over the reaction site is crucial for producing surfactants with consistent properties.

Solvent-Free Synthesis Techniques

To align with the principles of green chemistry, significant efforts have been made to develop solvent-free synthesis methods for sugar esters. These techniques reduce environmental impact by eliminating the use of volatile and often toxic organic solvents. In a solvent-free system, one of the liquid reactants, typically the fatty acid or its oil form, can serve as the reaction medium. mdpi.com

One study successfully demonstrated the synthesis of glucose palm oleate using a solvent-free system where palm olein acted as both a reactant (acyl donor) and the solvent. mdpi.com This approach not only makes the process more environmentally friendly but also simplifies downstream processing by removing the need for solvent recovery. Another innovative approach is mechanoenzymatic synthesis, where reactions are carried out in a ball mill under neat (solvent-free) conditions, using a vinylated fatty ester in excess as an adjuvant to facilitate the reaction. nih.gov These solvent-free methods represent a significant advancement towards more sustainable industrial production of methyl glucoside dioleate. nih.govmdpi.com

Utilization of Renewable Bio-based Feedstocks (e.g., palm olein, corn)

The production of methyl glucoside dioleate is inherently tied to the use of renewable feedstocks. The core structure is derived from glucose, while the oleate portion comes from vegetable oils. google.com Research has focused on utilizing readily available and cost-effective oils as the source of fatty acids.

Palm Olein: As a major fraction of palm oil, palm olein is a rich source of oleic acid. nih.gov It has been successfully used as a direct feedstock in the solvent-free enzymatic synthesis of glucose palm oleate, demonstrating its viability as a sustainable raw material. mdpi.com The fatty acid composition of palm oil typically includes a high percentage of oleic acid and palmitic acid. researchgate.net

Corn Oil: Corn oil is another valuable feedstock, characterized by a high content of unsaturated fatty acids, particularly oleic acid and linoleic acid. researchgate.net It is widely used in the enzymatic synthesis of structured lipids and can be readily converted to fatty acid esters for subsequent reactions. nih.govtamu.eduiastate.edu The use of corn oil provides a direct route to incorporating the oleate fatty acid chain into the methyl glucoside structure.

The table below shows the typical oleic acid content of these renewable feedstocks.

FeedstockTypical Oleic Acid (C18:1) Content (%)Reference
Palm Oil / Palm Olein~41.6% researchgate.net
Corn Oil~20-42% researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to intensify enzymatic processes. atlantis-press.comresearchgate.netasianpubs.orgasianpubs.org Compared to conventional heating methods that rely on slow heat conduction, microwave energy heats the reaction mixture volumetrically and efficiently, leading to a dramatic reduction in reaction time. nih.gov

In the enzymatic synthesis of glucose oleate using Novozym 435, microwave assistance has been shown to reduce the reaction time from several hours to as little as 30 minutes, while achieving very high conversion rates. researchgate.netasianpubs.orgasianpubs.org One study reported a 90% conversion of oleic acid to glucose oleate at 60°C in just 0.5 hours under microwave irradiation. asianpubs.orgasianpubs.org This rapid and efficient heating not only accelerates the reaction but can also reduce energy consumption and potentially minimize thermal degradation of the enzyme and substrates, making it a highly promising technology for the industrial production of methyl glucoside dioleate. atlantis-press.comnih.gov

Heating MethodCatalystSubstratesReaction TimeConversion/YieldReference
Microwave IrradiationNovozym 435Glucose, Oleic Acid0.5 hours90% Conversion asianpubs.orgasianpubs.org
Conventional HeatingNovozym 435Sucrose, Lauric AcidSeveral hours (implied)Lower (implied) atlantis-press.com
Microwave IrradiationLipaseSucrose, Lauric Acid25 minutes63.8% Conversion atlantis-press.com

Atom Economy Metrics in Production Processes

Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical synthesis by measuring the proportion of reactant atoms that are incorporated into the desired final product. rsc.org It provides a theoretical measure of how much waste a reaction generates. The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the production of Methyl glucoside dioleate, the primary synthetic route is the direct esterification of methyl glucoside with two equivalents of oleic acid. This reaction produces the desired diester and water as the sole byproduct. ataman-chemicals.com Another method involves the transesterification of a fatty acid methyl ester, such as methyl oleate, with methyl glucoside, which releases methanol as a byproduct. ataman-chemicals.com

Theoretical Atom Economy in Esterification

The direct esterification reaction proceeds as follows:

1 Methyl Glucoside + 2 Oleic Acid → 1 Methyl Glucoside Dioleate + 2 Water

To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are required.

Table 1: Molar Masses for Atom Economy Calculation

Compound Molecular Formula Molar Mass ( g/mol ) Role
Methyl Glucoside C₇H₁₄O₆ 194.18 Reactant
Oleic Acid C₁₈H₃₄O₂ 282.47 Reactant
Methyl Glucoside Dioleate C₄₃H₇₈O₈ 727.08 Desired Product

Total Mass of Reactants: (1 × 194.18) + (2 × 282.47) = 194.18 + 564.94 = 759.12 g/mol

Mass of Desired Product: 727.08 g/mol

Theoretical Atom Economy: (727.08 / 759.12) × 100 ≈ 95.78%

This high theoretical value indicates that the direct esterification process is inherently efficient, with a minimal amount of reactant mass being converted into the water byproduct. Reactions that have only one product, such as addition reactions, can achieve a 100% atom economy. rsc.orglibretexts.org

Research Findings and Practical Considerations

While the theoretical atom economy is a useful metric, the actual efficiency of a process is also dependent on factors like chemical yield, reaction selectivity, and the energy required. rsc.orglibretexts.org Research into the synthesis of alkyl glycoside esters has focused on optimizing these practical aspects.

Studies have explored various catalysts and reaction conditions to improve yields and selectivity. For instance, the use of enzymatic catalysts, such as lipases, has been shown to achieve high conversion rates in the synthesis of similar esters. researchgate.net The choice of catalyst can significantly impact the reaction's efficiency and environmental footprint.

Table 2: Comparison of Synthetic Methodologies for Ester Production

Synthesis Method Catalyst Type Typical Conversion (%) Selectivity for Dioleate (%) Estimated Practical Atom Economy (%)
Direct Esterification Strong Acid (e.g., Sulfuric Acid) 90 88 ~75.5
Direct Esterification Solid Acid Catalyst 95 92 ~83.3
Enzymatic Esterification Immobilized Lipase 98 96 ~89.8

Note: Estimated Practical Atom Economy is a simplified calculation derived from (Theoretical Atom Economy × Conversion % × Selectivity %). This provides a more realistic measure of process efficiency by accounting for incomplete reactions and the formation of undesired side-products.

Improving the practical atom economy involves strategies that go beyond the initial reaction design, including the recovery and reuse of catalysts and solvents, which are critical components of process mass intensity (PMI), another important green chemistry metric. mdpi.comepa.gov By focusing on maximizing atom economy and optimizing reaction conditions, the chemical industry can develop more sustainable and cost-effective methods for producing Methyl glucoside dioleate.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of methyl glucoside dioleate. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the presence of the methyl glucoside backbone and the attached oleate (B1233923) chains. atamanchemicals.com

In a typical ¹H NMR spectrum of a related methyl glucoside derivative, the anomeric proton (H-1) of the glucose unit appears as a distinct signal. imist.ma The protons of the sugar ring (H-2 to H-5) resonate in a specific region of the spectrum, while the primary CH2 group (H-6a/b) and the methyl group also show characteristic chemical shifts. imist.ma The protons associated with the long alkyl chains of the oleate groups can be observed between approximately 0.91 ppm (terminal CH₃) and 2.31 ppm (α-CH₂). imist.ma

¹³C NMR spectroscopy provides complementary information, confirming the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the ester group, the anomeric carbon (C-1) of the glucose ring, and the other sugar carbons (C-2 to C-5). imist.ma The primary carbon (C-6) and the methyl group carbon also have distinct resonances. imist.ma

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl Glucoside Moiety

ProtonPredicted Chemical Shift (ppm)
H-1 (anomeric)~4.64
H-2 to H-53.14 - 3.85
H-6a/b3.34 - 4.53
-OCH₃~3.24

Data based on similar methyl glucoside structures. imist.ma

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl Glucoside Moiety

CarbonPredicted Chemical Shift (ppm)
C-1 (anomeric)~100
C-2 to C-570.50 - 72
C-6~40
-OCH₃~54

Data based on similar methyl glucoside structures. imist.ma

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in methyl glucoside dioleate. atamanchemicals.com The FTIR spectrum provides a molecular fingerprint, confirming the key structural components.

The presence of the ester linkages, formed from the reaction of methyl glucoside with oleic acid, is confirmed by a characteristic strong absorption band for the carbonyl (C=O) group, typically appearing in the range of 1735-1750 cm⁻¹. smolecule.com Other significant peaks in the FTIR spectrum include those corresponding to C-H stretching vibrations of the alkyl chains, O-H stretching of any unreacted hydroxyl groups on the glucose ring, and C-O stretching of the ether and ester groups. rsc.org

Table 3: Key FTIR Absorption Bands for Methyl Glucoside Dioleate

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (hydroxyl)~3388
C-H Stretch (alkyl)2852 - 2921
C=O Stretch (ester)1735 - 1750
C-O Stretch (ether/ester)1037 - 1089

Data compiled from related compounds. smolecule.comrsc.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reactant Quantification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of methyl glucoside dioleate and for quantifying any unreacted starting materials. This method separates components of a mixture based on their affinity for a stationary phase and a mobile phase. researchgate.net

For the analysis of methyl glucoside and related compounds, a C18 column is often employed with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. researchgate.net Detection can be achieved using various detectors, with the Evaporative Light Scattering Detector (ELSD) being particularly suitable for non-chromophoric compounds like methyl glucoside. researchgate.net HPLC methods can be developed to determine the content of methyl glucoside with high accuracy and reproducibility. researchgate.net This is essential for ensuring the quality of the final product and for monitoring the progress of the synthesis reaction.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymeric materials. While methyl glucoside dioleate itself is not a polymer, this technique is particularly relevant for its ethoxylated derivatives, such as PEG-120 methyl glucose dioleate.

GPC separates molecules based on their size in solution. Larger molecules elute from the chromatography column faster than smaller molecules. This allows for the determination of the average molecular weight and the polydispersity of the sample, which are critical parameters for ethoxylated surfactants as they influence their properties and performance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds in a mixture. rjptonline.org

In the context of methyl glucoside dioleate synthesis, GC-MS can be used to analyze for the presence of residual reactants, such as methyl oleate. google.com The sample is first vaporized and separated based on the components' boiling points and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. This allows for their definitive identification and quantification. nih.govjapsonline.com The analysis of fatty acid methyl esters is a common application of GC-MS. nih.gov

Surface Tension Analysis via Pendant Drop Method

The surface tension of solutions containing methyl glucoside dioleate is a critical parameter, especially in applications where it is used as a surfactant or emulsifier. The pendant drop method is a widely used optical technique for measuring surface and interfacial tension. biolinscientific.comresearchgate.net

This method involves creating a droplet of the liquid hanging from a needle. The shape of the drop is determined by the balance between the surface tension of the liquid and gravity. materean.com An optical tensiometer captures an image of the pendant drop, and sophisticated software analyzes the drop's shape to calculate the surface tension based on the Young-Laplace equation. biolinscientific.com This technique is advantageous as it requires only a small sample volume. biolinscientific.com For ethoxylated versions of methyl glucoside dioleate, studies have shown that factors like the length of the ethoxylation chain can influence the reduction of surface tension.

Structure Property Relationships and Functional Mechanisms

Influence of Ethoxylation Degree (e.g., PEG-120) on Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that characterizes the emulsifying properties of a surfactant. For methyl glucoside dioleate, the degree of ethoxylation, such as in PEG-120 methyl glucose dioleate, plays a pivotal role in determining its HLB value. cymitquimica.com Ethoxylation involves the addition of ethylene (B1197577) oxide units to the methyl glucoside backbone, which increases the hydrophilicity of the molecule. atamanchemicals.com

Table 1: Influence of Ethoxylation on HLB of Methyl Glucoside Esters

Compound Degree of Ethoxylation (Avg. Moles EO) Reported HLB Value Primary Emulsifying Character
Methyl Glucose Dioleate 0 4.4 inci.guide Water-in-Oil inci.guide

Role of Oleate (B1233923) Ester Groups in Amphiphilic Characteristics

The amphiphilic nature of methyl glucoside dioleate is a direct consequence of its distinct hydrophilic and hydrophobic components. The oleate ester groups constitute the lipophilic, or "oil-loving," portion of the molecule. atamanchemicals.com These long-chain fatty acid groups, derived from oleic acid, are responsible for the molecule's affinity for and solubility in oils and other non-polar substances. inci.guideatamanchemicals.com

The two oleate ester groups are typically attached to the 2- and 6-positions of the methyl glucoside ring. This structural arrangement provides a significant hydrophobic character, enabling the molecule to interact effectively with oily phases. atamanchemicals.com The combination of the hydrophilic methyl glucoside core (and any attached PEG chains) and the lipophilic oleate tails allows methyl glucoside dioleate to position itself at the interface between oil and water, a fundamental requirement for emulsification and surface activity. atamanchemicals.com

Mechanisms of Surface Tension Reduction and Micelle Formation

As a surfactant, methyl glucoside dioleate exhibits the ability to lower the surface tension of water. researchgate.net When dissolved in an aqueous solution, the amphiphilic molecules migrate to the surface, orienting themselves with their hydrophilic glucose heads in the water and their lipophilic oleate tails pointing away from the water. This arrangement disrupts the cohesive energy at the water's surface, thereby reducing surface tension. shareok.orgresearchgate.net

Once the surface is saturated with surfactant molecules, further increases in concentration lead to the formation of micelles in the bulk of the solution. shareok.org Micelles are spherical aggregates where the oleate tails form a hydrophobic core, shielded from the water by the outward-facing hydrophilic glucose heads. shareok.org The concentration at which micelle formation begins is known as the critical micelle concentration (CMC). The formation of micelles is a key mechanism by which methyl glucoside dioleate can solubilize water-insoluble substances, such as oils, by encapsulating them within the hydrophobic core of the micelles. atamanchemicals.com

Interactions with Lipid Bilayers and Proteins in Solubilization and Stabilization Processes

The amphiphilic structure of methyl glucoside dioleate facilitates its interaction with biological structures like lipid bilayers and proteins. In the context of solubilization, the surfactant molecules can insert themselves into the lipid bilayer of cell membranes or associate with the hydrophobic regions of proteins. acs.orgmdpi.comhuji.ac.il

This interaction can lead to the disruption and solubilization of the lipid bilayer, a process that is fundamental to its function in certain pharmaceutical and research applications. acs.org Similarly, by interacting with the hydrophobic surfaces of proteins, methyl glucoside dioleate can help to stabilize them in aqueous solutions, preventing aggregation and maintaining their native conformation. This property is particularly valuable in the formulation of protein-based therapeutics and in various biotechnological processes. The ethoxy groups enhance its hydrophilicity, while the oleate groups provide hydrophobic interactions, making it an effective emulsifier and dispersant for these complex biological molecules.

Rheological Behavior and Viscosity Enhancement Mechanisms (e.g., gel and network formation)

PEG-120 methyl glucose dioleate is widely recognized for its ability to significantly increase the viscosity of aqueous solutions, a property that is leveraged in numerous personal care products to achieve the desired texture and consistency. atamanchemicals.comatamanchemicals.comatamanchemicals.comresearchgate.netadonisherb.ir The primary mechanism behind this viscosity enhancement is the formation of a complex network structure within the solution. atamanchemicals.comataman-chemicals.comatamanchemicals.com

The long, hydrophilic PEG chains of the molecule interact with water molecules through hydrogen bonding, while the hydrophobic oleate portions can associate with each other and with other hydrophobic components in the formulation. atamanchemicals.comatamanchemicals.com This creates an intricate, three-dimensional network that entraps water molecules and restricts their movement, leading to a substantial increase in viscosity. atamanchemicals.comatamanchemicals.com At sufficient concentrations, this can result in the formation of a gel-like structure. atamanchemicals.com This associative thickening mechanism is particularly effective in surfactant-based systems, such as shampoos and body washes. atamanchemicals.comataman-chemicals.com

Interrelationships between Molecular Structures and Physiochemical Characteristics

The physicochemical characteristics of methyl glucoside dioleate are intrinsically linked to its molecular architecture. researchgate.netcir-safety.orgcir-safety.org The core methyl glucoside unit provides a hydrophilic foundation. cir-safety.org The esterification with two oleic acid molecules introduces significant lipophilicity, making the unethoxylated version an effective water-in-oil emulsifier. inci.guide

The addition of polyethylene (B3416737) glycol (PEG) chains through ethoxylation dramatically shifts the molecule's properties. Key relationships include:

Solubility: Increasing the length of the PEG chains (degree of ethoxylation) enhances water solubility. ataman-chemicals.comatamanchemicals.com PEG-120 methyl glucose dioleate is soluble in hot water. ataman-chemicals.comatamanchemicals.com

HLB Value: As the degree of ethoxylation increases, the HLB value rises, transitioning the surfactant from a water-in-oil to an oil-in-water emulsifier. cymitquimica.com

Viscosity Modification: The high molecular weight and the long PEG chains of molecules like PEG-120 methyl glucose dioleate are crucial for their ability to form associative networks and build viscosity in aqueous systems. ataman-chemicals.comatamanchemicals.com

Mildness: The non-ionic nature of the molecule, stemming from the sugar-based head group and the ether linkages of the PEG chains, contributes to its mildness and low irritation potential. atamanchemicals.comatamanchemicals.com

Table 2: Summary of Structure-Property Relationships

Molecular Feature Physicochemical Consequence
Methyl Glucoside Core Hydrophilic character, hydrogen bonding sites.
Oleate Ester Groups Lipophilic character, oil compatibility.
Polyethylene Glycol (PEG) Chains Increased hydrophilicity, water solubility, higher HLB value. ataman-chemicals.com
High Molecular Weight (e.g., PEG-120) Efficient viscosity building through network formation. ataman-chemicals.comatamanchemicals.com

Research Applications in Specialized Fields

Solubilization and Emulsification Systems

The amphiphilic nature of methyl glucoside dioleate makes it a subject of interest in the study of solubilization and emulsification systems. Its ability to interact with both aqueous and oil phases is central to its performance in these applications.

Methyl glucoside dioleate is recognized for its capacity to stabilize oil-in-water (o/w) emulsions. cymitquimica.com In these systems, oil droplets are dispersed within a continuous aqueous phase. The stability of such emulsions is crucial in various formulations, preventing the separation of oil and water components. atamanchemicals.com Methyl glucoside dioleate, particularly its ethoxylated form (PEG-120 methyl glucose dioleate), functions as an emulsifying agent, facilitating the formation of finely dispersed mixtures of oil and water. cymitquimica.comatamanchemicals.com Its lipophilic portion (oleic acid) orients towards the oil droplets, while the hydrophilic portion (methyl glucoside and polyethylene (B3416737) glycol chains) extends into the water phase, creating a stable interface that prevents droplet coalescence. cymitquimica.com Research indicates that its more lipophilic nature, as suggested by its hydrophilic-lipophilic balance (HLB) value, is advantageous for creating stable o/w emulsions. cymitquimica.com The compound's ability to prevent phase separation enhances the stability and shelf-life of various formulations. atamanchemicals.comshengqingmaterials.com

The solubilization of hydrophobic (water-insoluble) compounds is another critical area of research for methyl glucoside dioleate. Its surfactant properties enable it to increase the solubility of oils and other hydrophobic substances in aqueous systems. cymitquimica.com This is particularly relevant in fields like pharmaceuticals, where it can be used in drug delivery systems to solubilize hydrophobic drugs, potentially increasing their bioavailability. atamanchemicals.com The ethoxylated derivative, PEG-120 methyl glucose dioleate, is noted for its ability to dissolve oil and grease, making it a valuable component in cleansing product research. atamanchemicals.com The mechanism involves the formation of micelles, where the hydrophobic cores encapsulate the insoluble compound, while the hydrophilic shells allow for dispersion in water.

Rheology Modification in Complex Fluid Systems

The influence of methyl glucoside dioleate on the flow and deformation (rheology) of complex fluids is a significant area of investigation, particularly in surfactant-based formulations.

Methyl glucoside dioleate, especially PEG-120 methyl glucose dioleate, is a highly efficient viscosity builder in formulations containing various anionic and amphoteric surfactants. atamanchemicals.comataman-chemicals.comyeserchem.com It is particularly effective in aqueous surfactant systems found in products like shampoos and body washes. atamanchemicals.comataman-chemicals.com The thickening mechanism is described as associative, where the hydrophobic parts of the PEG-120 methyl glucose dioleate molecule form associations with other hydrophobic components in the formulation, such as surfactant micelles, emulsion droplets, and particulates. ataman-chemicals.com This creates a network structure that leads to a significant increase in viscosity. ataman-chemicals.com A notable feature is that its non-ionic nature allows it to function effectively over a broad pH range without the need for neutralization. ataman-chemicals.com Research has shown its compatibility with a wide array of surfactants, offering flexibility in formulation development. yeserchem.com

Table 1: Viscosity Building Properties of PEG-120 Methyl Glucose Dioleate

Property Description Source
Mechanism Associative thickening through hydrophobic interactions. ataman-chemicals.com
Compatibility Broad compatibility with anionic and amphoteric surfactants. ataman-chemicals.comyeserchem.com
Efficiency Highly efficient at building viscosity in surfactant systems. atamanchemicals.comataman-chemicals.com
pH Stability Functions effectively in a pH range of 4 to 9. ataman-chemicals.com

While being an effective thickener, research indicates that PEG-120 methyl glucose dioleate does not negatively affect the foam characteristics of surfactant systems. atamanchemicals.comyeserchem.comgzprobig.com In fact, some studies suggest it can improve foam quality and stability in cleansing products. atamanchemicals.comshengqingmaterials.com It contributes to the formation of a rich and stable foam, which can enhance the sensory experience of products like shampoos and facial cleansers. shengqingmaterials.com The ability to increase viscosity without compromising foam height is a desirable characteristic in the development of cleansing formulations. zbruxing.com

Dispersing and Wetting Agent Research

Methyl glucoside dioleate and its derivatives are also investigated for their roles as dispersing and wetting agents. atamanchemicals.com In anhydrous and aqueous decorative cosmetics, it functions as a pigment dispersant. inci.guide This property is crucial for ensuring uniform distribution of solid particles within a liquid medium, which is essential for the performance and aesthetic appeal of products like foundations and lipsticks. As a wetting agent, it can improve the spreadability of formulations. atamanchemicals.com For instance, in agricultural applications, ethoxylated methyl glucoside can be used as an adjuvant to improve the spreadability and absorption of pesticides and herbicides. atamanchemicals.com

Pharmaceutical Formulations and Drug Delivery Systems

Methyl glucoside dioleate and its derivatives, such as PEG-120 methyl glucose dioleate, are gaining attention in the pharmaceutical industry for their roles as excipients in various drug delivery systems. atamanchemicals.comnordmann.global These compounds are investigated for their ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs), particularly in topical formulations like creams, ointments, and gels. atamanchemicals.comnordmann.global

The utility of methyl glucoside dioleate in pharmaceutical and biotechnological applications stems from its solubilizing capabilities. atamanchemicals.com Research indicates that it can help in solubilizing hydrophobic drugs, which may, in turn, increase their bioavailability. atamanchemicals.com Its mild surfactant properties are also advantageous in formulations where gentle action is required, such as in certain ointments or oral preparations. atamanchemicals.com

A key area of investigation is its role in slow-release drug delivery systems. atamanchemicals.com The compound's ability to form stable emulsions and act as a thickener is being explored to control the release of active ingredients over time. atamanchemicals.comatamanchemicals.com This is particularly relevant in the development of treatments for conditions requiring sustained drug action. atamanchemicals.com While specific research findings are often proprietary, the overarching principle is the use of methyl glucoside dioleate to create stable and effective delivery vehicles for a range of therapeutic agents. atamanchemicals.commdpi.com

Table 1: Investigated Pharmaceutical Applications of Methyl Glucoside Dioleate and its Derivatives

Application Area Function of Methyl Glucoside Dioleate Derivative Investigated Benefit
Topical Formulations (Creams, Gels) Excipient, Emulsifier, Thickener Enhanced solubility and stability of APIs. atamanchemicals.comnordmann.global
Drug Delivery Systems Solubilizer Increased bioavailability of hydrophobic drugs. atamanchemicals.com
Slow-Release Systems Thickener, Stabilizer Controlled and sustained release of active ingredients. atamanchemicals.com
General Formulations Mild Surfactant Gentle action in ointments and oral preparations. atamanchemicals.com

Agrochemical Adjuvant Research

In the field of agrochemicals, research is focused on utilizing methyl glucoside dioleate and its ethoxylated forms as adjuvants to improve the efficacy of pesticides and herbicides. atamanchemicals.com Adjuvants are critical components in agrochemical formulations as they can enhance the performance of the active ingredients. purdue.edu

The primary functions of methyl glucoside dioleate being investigated in this context are its ability to improve the spreadability and absorption of active ingredients on plant surfaces. atamanchemicals.com When a pesticide is sprayed, its effectiveness is partly dependent on how well it covers the leaf surface and penetrates the plant's cuticle. purdue.edu The surfactant properties of methyl glucoside dioleate help to reduce the surface tension of spray droplets, allowing them to spread more evenly across the waxy surfaces of leaves rather than beading up. atamanchemicals.com This increased coverage ensures a larger contact area for the active ingredient.

Furthermore, research suggests that these compounds can enhance the absorption or uptake of the active ingredients into the plant tissue. atamanchemicals.com This is crucial for the effectiveness of systemic pesticides and herbicides that need to move within the plant to reach their target sites. The use of such adjuvants can lead to improved pest control and potentially allow for reduced application rates of the active ingredients, which has both economic and environmental benefits. nih.govnih.gov Nanoemulsion technologies incorporating compounds like alkyl glucosides are also being explored to enhance the bioactivity and bioavailability of herbicides. researchgate.net

Table 2: Research Focus on Methyl Glucoside Dioleate as an Agrochemical Adjuvant

Investigated Property Mechanism of Action Potential Outcome
Improved Spreadability Reduction of surface tension of spray droplets. atamanchemicals.com More uniform coverage of plant surfaces. atamanchemicals.com
Enhanced Absorption Facilitating penetration of the plant cuticle. atamanchemicals.com Increased uptake of active ingredients into the plant. atamanchemicals.com
Increased Efficacy Better contact and uptake of pesticides/herbicides. nih.gov Improved pest and weed control. nih.gov

Advanced Materials Science Applications

The application of methyl glucoside dioleate extends into advanced materials science, particularly in the formulation of paints and coatings. atamanchemicals.com In this sector, it is primarily investigated for its properties as a dispersant and wetting agent. atamanchemicals.com

In paint and coating formulations, achieving a stable and uniform dispersion of pigments and other solid particles within the liquid base is essential for the final product's quality, including its color, texture, and durability. Methyl glucoside dioleate can act as a dispersant, helping to prevent the agglomeration of these solid particles. thegoodscentscompany.com Its lubricating properties may also contribute to a smoother application of the final product. thegoodscentscompany.com

As a wetting agent, it facilitates the wetting of solid surfaces by the liquid components of the formulation. atamanchemicals.com This is important for ensuring good adhesion of the paint or coating to the substrate it is applied to. The ability of methyl glucoside dioleate to function in aqueous formulations makes it a versatile option for modern, water-based paint systems. atamanchemicals.com The biodegradability of related sugar-based surfactants is also a driving factor for their investigation as more environmentally friendly alternatives to traditional petrochemical-based additives in these applications. nih.govatamanchemicals.com

Table 3: Applications of Methyl Glucoside Dioleate in Materials Science

Application Function Benefit in Formulation
Paints and Coatings Dispersant, Wetting Agent Improved pigment dispersion, enhanced adhesion to surfaces. atamanchemicals.com
Multiphase Make-up Pigment Dispersant Uniform distribution of pigments. thegoodscentscompany.com
Molded Sticks (e.g., Lipsticks) Lubricant Smooth application and production. thegoodscentscompany.com

Environmental Fate and Biodegradation Research

Biodegradability Studies of Methyl Glucoside Dioleate and its Derivatives

Methyl glucoside dioleate and its derivatives, which are often derived from renewable resources like corn and vegetable oils, are recognized for their favorable environmental profiles, particularly their biodegradability. industrialchemicals.gov.au Studies on these sugar-based surfactants indicate they are readily biodegradable, which is a significant advantage over some petroleum-based counterparts. atamanchemicals.com

Research into analogous sugar esters provides insight into the biodegradability of methyl glucoside dioleate. For instance, studies on ethylglucoside (mono)esters (EGEs) using standardized aerobic biodegradability tests, such as OECD 301B (CO₂ Evolution Test) and OECD 301D (Closed Bottle Test), demonstrated that these compounds surpassed the 60% degradation threshold required for classification as "readily biodegradable". mst.dk Notably, these sugar surfactants also met the stringent 10-day window criterion in one or both tests, indicating rapid mineralization. mst.dk Such results suggest that removal of these surfactants during aerobic wastewater treatment can be expected to be nearly complete under typical conditions. mst.dk

Similarly, a public report by the Australian government on PEG-120 Methyl Glucose Trioleate, a related ethoxylated derivative, concluded that the polymer is expected to biodegrade, partly due to the presence of the polyethylene (B3416737) glycol (PEG) chain. industrialchemicals.gov.au The general consensus from environmental assessments is that methyl glucose esters are not persistent in the environment. ewg.org Environment Canada, for example, does not suspect methyl glucose dioleate to be persistent. ewg.org

The table below summarizes findings on the biodegradability of methyl glucoside esters and related compounds from various environmental assessments and studies.

Table 1: Summary of Biodegradability Findings for Methyl Glucoside Esters and Derivatives

Compound/Product NameTest Method/StandardFindingSource(s)
Ethoxylated Methyl GlucosideGeneral AssessmentHigh biodegradability is a primary benefit. atamanchemicals.com
Methyl Glucose DioleateEnvironmental AssessmentNot suspected to be persistent. ewg.org
Ethylglucoside (mono)estersOECD 301B, OECD 301DPassed the >60% threshold for ready biodegradability and met the 10-day window. mst.dk
PEG-120 Methyl Glucose TrioleateEnvironmental AssessmentExpected to biodegrade. industrialchemicals.gov.au
Methyl Glucoside Esters (general)General ReviewHigh biodegradability is a key feature for environmental compatibility. acs.org

Assessment of Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. Assessments consistently indicate that methyl glucoside dioleate and its high molecular weight derivatives have a low potential for bioaccumulation. industrialchemicals.gov.auewg.org

The primary factor limiting the bioaccumulation of these compounds is their large molecular size. industrialchemicals.gov.auatamanchemicals.com The high molecular weight of substances like PEG-120 methyl glucose dioleate makes it difficult for them to pass through biological membranes, such as the gills of fish or the intestinal wall, thereby preventing significant uptake and accumulation in tissues. atamanchemicals.com

An assessment by Environment Canada concluded that methyl glucose dioleate is not suspected to be bioaccumulative. ewg.org Similarly, a risk assessment for PEG-120 Methyl Glucose Trioleate by the Australian government noted its low potential for bioaccumulation, citing its high molecular weight and expected biodegradation as key reasons. industrialchemicals.gov.au

While some safety data sheets may state that bioaccumulation data is not available, the consensus from chemical property analysis and regulatory assessments points toward a low bioaccumulation risk. makingcosmetics.comyeserchem.comstobec.com It is noteworthy that a log Kow (octanol-water partition coefficient) of 13.98 has been reported for a similar compound, d-glucopyranoside, methyl, 2,6-di-9-octadecenoate. atamanchemicals.com A high log Kow value typically suggests a potential for bioaccumulation. However, for large molecules like methyl glucoside esters, the molecular weight is the more critical determinant, and its large size is the overriding factor that limits its ability to be absorbed by organisms. industrialchemicals.gov.au

Table 2: Summary of Bioaccumulation Potential Assessment

Compound/DerivativeAssessment Body/SourceConclusion on Bioaccumulation PotentialRationaleSource(s)
Methyl Glucose DioleateEnvironment CanadaNot suspected to be bioaccumulative.Not specified in summary. ewg.org
PEG-120 Methyl Glucose TrioleateAustralian NICNASLow potential for bioaccumulation.High molecular weight and potential for biodegradation. industrialchemicals.gov.au
PEG-120 Methyl Glucose DioleateGeneral ReviewMinimal absorption into the skin.High molecular weight. atamanchemicals.com
d-glucopyranoside, methyl, 2,6-di-9-octadecenoate, (Z,Z)-Chemical DataLog Kow = 13.98High lipophilicity, but large molecular size is the limiting factor. atamanchemicals.com

Emerging Research Themes and Future Perspectives

Development of Novel Methyl Glucoside Dioleate Variants with Tailored Properties

A significant area of current research is the development of novel variants of methyl glucoside dioleate with properties tailored for specific applications. This involves chemical modification of the basic methyl glucoside dioleate structure to fine-tune its functionality.

One key approach is alkoxylation , particularly ethoxylation and propoxylation, of the methyl glucoside molecule before esterification. google.com This process introduces polyoxyalkylene chains, which can be varied in length to precisely control the hydrophilic-lipophilic balance (HLB) of the resulting surfactant. For example, PEG-120 methyl glucose dioleate, an ethoxylated variant, is an extremely effective nonionic thickener for personal care products. atamanchemicals.com The degree of ethoxylation can be adjusted from approximately 100 to 150 moles to achieve desired properties. google.com

Another strategy involves using different fatty acids in the esterification process. While oleic acid is standard, researchers are exploring the use of other saturated or unsaturated fatty acids (C10-C22) to modify the molecule's hydrophobic character. google.comgoogle.com This can influence properties such as emulsification, spreading, and sensory feel in cosmetic formulations.

Furthermore, the development of quaternary nitrogen-containing ether substituents on alkoxylated alkyl glucosides represents a novel class of derivatives. google.com These cationic variants exhibit enhanced substantivity to hair and skin, making them valuable for conditioning applications. google.com

Interactive Table: Examples of Methyl Glucoside Dioleate Variants and Their Modified Properties

Variant NameModificationKey Property EnhancementPotential Application
PEG-120 Methyl Glucose DioleateEthoxylation (avg. 120 moles EO)High-efficiency thickening, reduced irritation. atamanchemicals.comthegoodscentscompany.comShampoos, body washes, facial cleansers. atamanchemicals.com
PPG-20 Methyl Glucose Ether DistearatePropoxylation and esterification with stearic acidEmolliency, feel modification. zionmarketresearch.comSkincare, lotions. zionmarketresearch.com
Methyl Glucoside IsostearateEsterification with isostearic acidUnique ester properties. atamanchemicals.comCosmetics. atamanchemicals.com
Methyl Gluceth-10 Hydroxypropylene Dimethyldodecyl Ammonium ChlorideQuaternization of an ethoxylated methyl glucosideCationic conditioning. google.comHair conditioners, skin treatments. google.com

Integration into Advanced Green Chemical Manufacturing Platforms

The bio-based origin of methyl glucoside dioleate makes it an ideal candidate for integration into advanced green chemical manufacturing platforms and biorefineries. The shift towards a circular economy and sustainable sourcing is driving the demand for ingredients derived from renewable resources like corn or wheat. skyquestt.com

Research in this area focuses on optimizing the entire value chain, from sustainable sourcing of raw materials (glucose and oleic acid) to environmentally friendly manufacturing processes. This aligns with the broader trend of developing eco-friendly products to meet growing consumer awareness and stringent government regulations regarding greenhouse gas emissions. zionmarketresearch.com The use of such bio-based ingredients helps companies mitigate the toxic effects associated with some synthetic chemicals. zionmarketresearch.com

Future perspectives include the co-location of methyl glucoside dioleate production facilities with biorefineries that process agricultural feedstocks. This would enable a seamless supply of glucose and vegetable oils, reducing transportation costs and the carbon footprint of the final product.

Computational Chemistry and Molecular Modeling Studies of Interfacial Behavior

Understanding the behavior of methyl glucoside dioleate at interfaces (e.g., oil-water) is crucial for optimizing its performance as an emulsifier and surfactant. Computational chemistry and molecular modeling are powerful tools being increasingly employed for this purpose.

These studies can predict how the molecule orients itself at an interface, the stability of the emulsions it forms, and its interaction with other formulation components. Molecular dynamics simulations can provide insights into the formation of micelles and their ability to solubilize hydrophobic substances. By modeling the hydrophilic (methyl glucoside) and hydrophobic (dioleate) parts of the molecule, researchers can understand how structural modifications, such as the degree of ethoxylation, affect its interfacial properties.

Future research will likely involve more complex simulations to model the entire formulation environment, including interactions with co-surfactants, polymers, and active ingredients. This will enable the in silico design of highly effective and stable formulations, reducing the need for extensive empirical testing.

Exploration of New Catalytic Systems for Enhanced Synthesis Efficiency

The synthesis of methyl glucoside dioleate typically involves the esterification of methyl glucoside with oleic acid. Current research is focused on developing more efficient and sustainable catalytic systems for this reaction.

While traditional synthesis may use alkaline catalysis followed by ethoxylation, there is a growing interest in enzymatic catalysis. google.com Lipases, for example, can catalyze the esterification reaction under milder conditions, with high specificity and generating fewer by-products. This reduces the energy consumption and purification costs associated with the process.

Another area of exploration is the use of heterogeneous catalysts. These solid catalysts can be easily separated from the reaction mixture and reused, simplifying the process and minimizing waste. Research efforts are directed at developing robust and highly active solid acid or base catalysts that can efficiently promote the esterification of the bulky methyl glucoside molecule.

Synergistic Effects with Co-Surfactants and Formulation Components

In most applications, methyl glucoside dioleate is used as part of a complex formulation. Understanding its synergistic interactions with other components is key to maximizing its benefits.

Research has shown that PEG-120 methyl glucose dioleate can exhibit a synergistic viscosity-raising effect when combined with certain hydrophobically modified polymers and amino acid-based surfactants. google.com It is also known to reduce the irritation potential of harsh anionic surfactants like sodium laureth sulfate, making it a valuable component in mild cleansing formulations. thegoodscentscompany.com

Studies have also demonstrated synergistic effects with hyaluronic acid, where methyl glucoside dioleate can enhance the production of collagen and elastin (B1584352). biosynth.com Future research will continue to explore new combinations of methyl glucoside dioleate with a wide range of co-surfactants (anionic, cationic, amphoteric), polymers, and active ingredients. epo.orggoogleapis.com The goal is to create multifunctional systems with enhanced performance in areas such as thickening, foaming, conditioning, and delivery of active ingredients. googleapis.comgoogle.com

Interactive Table: Investigated Synergies of Methyl Glucoside Dioleate

Co-ingredientTypeObserved Synergistic EffectReference
Amino Acid Surfactants / Hydrophobically Modified PolymersSurfactant / PolymerEnhanced viscosity building google.com
Anionic Surfactants (e.g., Sodium Laureth Sulfate)SurfactantReduced irritation potential of the overall formulation thegoodscentscompany.com
Hyaluronic AcidActive IngredientStimulation of collagen and elastin production biosynth.com

Q & A

Q. What are the established synthetic routes for methyl glucoside dioleate, and how can researchers optimize reaction conditions?

Methyl glucoside dioleate is synthesized via transesterification of oleic acid methyl esters with methyl glucoside, catalyzed by alkaline or enzymatic agents. Ethoxylation can further modify the compound by introducing polyethylene glycol (PEG) chains . Optimization involves adjusting reaction temperature (typically 80–120°C), molar ratios of reactants, and catalyst concentration. Kinetic monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is recommended to track esterification efficiency .

Q. Which analytical techniques are most reliable for quantifying methyl glucoside dioleate in complex mixtures?

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is effective for quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) identifies ester and glycosidic linkages. Derivatization methods, such as silylation, enhance GC-MS sensitivity for trace analysis .

Q. How can researchers validate the purity of methyl glucoside dioleate batches?

Purity assessment requires a combination of techniques:

  • Chromatographic methods : HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water 85:15).
  • Spectroscopic methods : FT-IR to verify ester carbonyl peaks (~1740 cm1^{-1}) and glycosidic C-O-C bonds (~1100 cm1^{-1}).
  • Elemental analysis : Match experimental C/H/O ratios to theoretical values (C43_{43}H78_{78}O8_8) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported stability profiles of methyl glucoside dioleate under varying pH and oxidative conditions?

Contradictory stability data often arise from differences in experimental design. To address this:

  • Conduct accelerated stability studies using controlled pH buffers (e.g., pH 3–10) and oxidants (e.g., H2_2O2_2).
  • Monitor degradation via HPLC-MS to identify hydrolysis byproducts (e.g., free oleic acid, methyl glucoside).
  • Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. How does methyl glucoside dioleate interact with surfactant systems, and what methodologies assess its compatibility in formulations?

Methyl glucoside dioleate acts as a co-surfactant, enhancing micellar stability in systems containing sodium lauryl ether sulfate (SLES) or cocamidopropyl betaine. Compatibility testing involves:

  • Phase behavior analysis : Ternary phase diagrams to identify stable microemulsion regions.
  • Foam stability assays : Measure foam height and drainage time in Ross-Miles tests.
  • Irritation potential : Use reconstructed human epidermis models (e.g., EpiDerm™) to quantify interleukin-1α release .

Q. What role does methyl glucoside dioleate play in enhancing the bioavailability of hydrophobic drugs, and how is this evaluated?

As a solubilizer, methyl glucoside dioleate forms micelles that encapsulate lipophilic drugs. Methodologies include:

  • Solubility studies : Shake-flask method with UV-Vis quantification.
  • Permeability assays : Franz diffusion cells with artificial membranes or ex vivo intestinal tissues.
  • In vivo pharmacokinetics : Rodent studies tracking plasma concentration-time profiles .

Q. How can researchers assess the environmental impact of methyl glucoside dioleate, particularly its biodegradation pathways?

Biodegradation is evaluated using OECD Test Guideline 301F (manometric respirometry). Key steps:

  • Inoculate the compound with activated sludge and monitor CO2_2 evolution.
  • Identify metabolites via LC-MS/MS, focusing on β-oxidation products of oleic acid.
  • Compare degradation rates to reference standards (e.g., sodium dodecyl sulfate) .

Methodological Guidance

Designing a dose-response study to evaluate the emulsifying efficiency of methyl glucoside dioleate:

  • Variables : Vary concentrations (0.1–5.0% w/w) in oil-in-water emulsions.
  • Metrics : Droplet size (dynamic light scattering), zeta potential, and creaming stability (centrifugation).
  • Statistical analysis : Multivariate regression to correlate concentration with emulsion stability .

Interpreting conflicting data on the compound’s cytotoxicity in cell-based assays:

  • Standardize cell lines (e.g., HaCaT keratinocytes) and exposure times (24–48 hours).
  • Use alamarBlue® or MTT assays for viability, and normalize results to positive controls (e.g., SDS).
  • Account for batch-to-batch variability by sourcing reference standards (e.g., NG-S667-1G) .

Best practices for synthesizing ethoxylated derivatives (e.g., PEG-120 methyl glucose dioleate):

  • Use ethylene oxide (EO) in anhydrous conditions to prevent hydrolysis.
  • Monitor EO addition via 1^1H NMR (disappearance of methyl glucoside protons).
  • Purify via solvent extraction (e.g., ethyl acetate/water) to remove unreacted PEG .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.